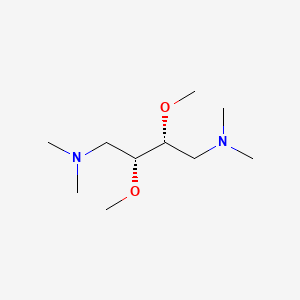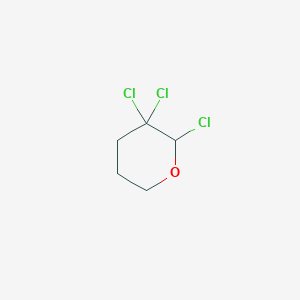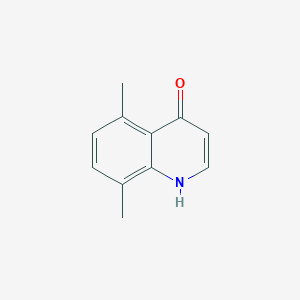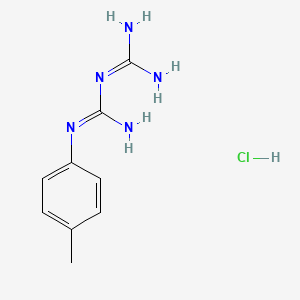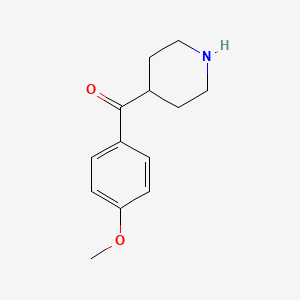
(4-Methoxyphenyl)(piperidin-4-yl)methanone
Vue d'ensemble
Description
“(4-Methoxyphenyl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C13H17NO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “(4-Methoxyphenyl)(piperidin-4-yl)methanone” consists of a methoxyphenyl group attached to a piperidin-4-yl group via a methanone linkage . The InChI code for this compound is 1S/C13H17NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3 .Physical And Chemical Properties Analysis
“(4-Methoxyphenyl)(piperidin-4-yl)methanone” is a solid substance at room temperature . It has a molecular weight of 219.28 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Neuroprotective Activities
- Aryloxyethylamine derivatives, including compounds related to (4-Methoxyphenyl)(piperidin-4-yl)methanone, have demonstrated potential neuroprotective effects. These compounds showed protective effects against glutamate-induced cell death in PC12 cells and significantly prolonged survival time in mice subjected to acute cerebral ischemia (Zhong et al., 2020).
Antimicrobial Activity
- A series of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives were synthesized and exhibited good antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Structural and Optical Studies
- The structural and optical properties of certain derivatives of (4-Methoxyphenyl)(piperidin-4-yl)methanone were studied, revealing insights into their molecular structures and interactions, as well as thermal stability (Karthik et al., 2021).
Antitubercular and Antileukemic Activities
- Certain derivatives of (4-Methoxyphenyl)(piperidin-4-yl)methanone have shown promising antitubercular and antileukemic activities. For instance, some compounds exhibited minimum inhibitory concentration against Mycobacterium tuberculosis (Bisht et al., 2010), and others demonstrated antiproliferative activity against leukemia cells (Vinaya et al., 2011).
Selective Estrogen Receptor Modulators (SERMs)
- Research on compounds structurally similar to (4-Methoxyphenyl)(piperidin-4-yl)methanone has led to the development of novel SERMs, which show significant estrogen antagonist potency, especially in breast cancer cells and uterine tissues (Palkowitz et al., 1997).
Synthesis and Characterization
- The synthesis and characterization of various derivatives and related compounds have been a key aspect of research, providing foundational knowledge for further studies in various applications (Eckhardt et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
(4-methoxyphenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKYHSIACDLOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372382 | |
| Record name | (4-methoxyphenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(piperidin-4-yl)methanone | |
CAS RN |
76362-12-4 | |
| Record name | (4-methoxyphenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








